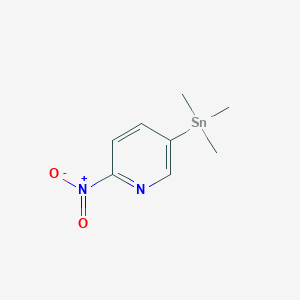
2-Nitro-5-(trimethylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(trimethylstannyl)pyridine is an organotin compound with the molecular formula C8H12N2O2Sn It is characterized by the presence of a nitro group at the 2-position and a trimethylstannyl group at the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trimethylstannyl)pyridine typically involves the nitration of pyridine derivatives followed by stannylation. One common method includes the reaction of 2-chloropyridine with trimethyltin chloride in the presence of a palladium catalyst to introduce the trimethylstannyl group. Subsequent nitration using nitric acid or dinitrogen pentoxide in an organic solvent yields the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-5-(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides or organometallic reagents.
Reduction: Hydrogen gas, palladium on carbon.
Coupling: Palladium catalysts, organohalides.
Major Products:
Substitution: Various substituted pyridines.
Reduction: 2-Amino-5-(trimethylstannyl)pyridine.
Coupling: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(trimethylstannyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(trimethylstannyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The trimethylstannyl group, on the other hand, can participate in transmetalation reactions, facilitating the formation of new carbon-carbon bonds. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-5-(trimethylsilyl)pyridine: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
2-Nitro-5-(trimethylgermyl)pyridine: Contains a trimethylgermyl group.
2-Nitro-5-(trimethylplumbyl)pyridine: Contains a trimethylplumbyl group.
Uniqueness: 2-Nitro-5-(trimethylstannyl)pyridine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon, germanium, and lead analogs. The stannyl group enhances its utility in cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
660848-02-2 |
|---|---|
Molekularformel |
C8H12N2O2Sn |
Molekulargewicht |
286.90 g/mol |
IUPAC-Name |
trimethyl-(6-nitropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-3-1-2-4-6-5;;;;/h1,3-4H;3*1H3; |
InChI-Schlüssel |
LVKULOAWWNSQSC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CN=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


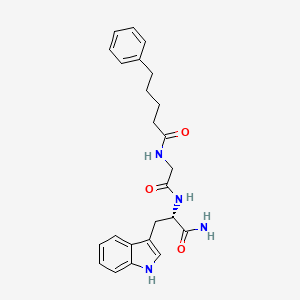
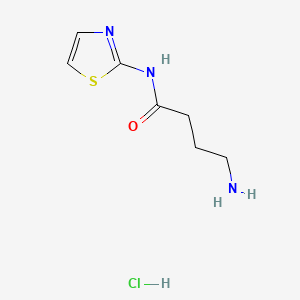
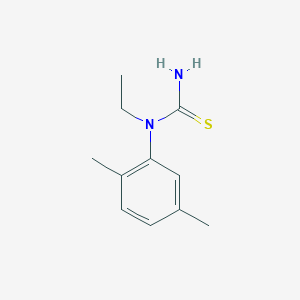
![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
![1-(4-Pentylcyclohexyl)-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B12517722.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)
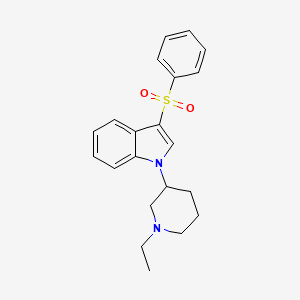

![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)


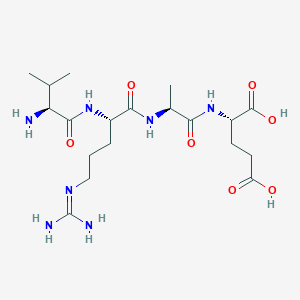
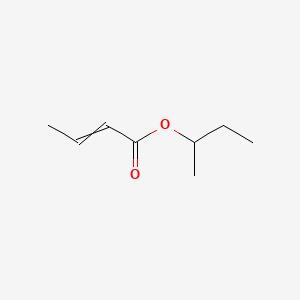
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
